N-((1-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)methyl)-2,2,2-trifluoroacetamide
Description
This compound is a pyrimidine derivative featuring a tetrahydrofuran (THF) ring with hydroxyl and hydroxymethyl substituents, a 2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl moiety, and a trifluoroacetamide functional group. The stereochemistry (2R,3R,4S,5R) of the THF ring suggests structural similarity to nucleoside analogs, where such configurations are critical for biological activity .
Properties
Molecular Formula |
C12H14F3N3O7 |
|---|---|
Molecular Weight |
369.25 g/mol |
IUPAC Name |
N-[[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]methyl]-2,2,2-trifluoroacetamide |
InChI |
InChI=1S/C12H14F3N3O7/c13-12(14,15)10(23)16-1-4-2-18(11(24)17-8(4)22)9-7(21)6(20)5(3-19)25-9/h2,5-7,9,19-21H,1,3H2,(H,16,23)(H,17,22,24)/t5-,6-,7-,9-/m1/s1 |
InChI Key |
MMJXYPONBWYRPB-JXOAFFINSA-N |
Isomeric SMILES |
C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)CNC(=O)C(F)(F)F |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)CNC(=O)C(F)(F)F |
Origin of Product |
United States |
Biological Activity
N-((1-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)methyl)-2,2,2-trifluoroacetamide is a complex organic compound with potential applications in medicinal chemistry. Its structure incorporates elements that suggest biological activity, particularly in the context of nucleoside analogs and enzyme inhibition.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C15H23N3O6
- Molecular Weight : 341.36 g/mol
- CAS Number : 1463-10-1
The structural complexity of this compound allows it to interact with biological systems in various ways.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:
- Inhibition of Mycobacterium tuberculosis : Certain derivatives have shown inhibitory effects against MurA-F enzymes in M. tuberculosis with efficacy rates around 50%-56% at concentrations of 100 μM .
Neuronal Differentiation Induction
Nucleoside analogs have been studied for their ability to induce neuronal differentiation. In a study involving various nucleoside analogs:
- Compounds with halogen substituents on the pyrimidine nucleobase demonstrated enhanced activity in promoting neuronal differentiation in a human neuron-derived cell line . This suggests that similar structural motifs in this compound could also confer such properties.
Mechanistic Insights
The biological activity of this compound can be attributed to its structural components:
- Pyrimidine Ring : Known for its role in nucleic acid synthesis and as a target for antiviral agents.
- Dihydroxy Tetrahydrofuran Moiety : This part of the molecule may enhance solubility and bioavailability.
- Trifluoroacetamide Group : This group is often associated with increased lipophilicity and can influence the compound's interaction with biological membranes.
Table 1: Summary of Biological Activities
Comparison with Similar Compounds
Analog with Acetamide Substitution
Compound : N-{1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-2-oxo-1,2-dihydropyrimidin-4-yl}acetamide (FDB023789)
- Key Differences :
- Replaces the trifluoroacetamide group with a standard acetamide (-NHCOCH3).
- Lacks the 2,4-dioxo modification on the pyrimidine ring.
- Significance: The absence of trifluoromethylation reduces metabolic resistance but may increase susceptibility to enzymatic degradation. This compound, identified as 4-acetyl-1-(β-D-ribofuranosyl)cytosine, is a known intermediate in nucleoside synthesis .
Fluorinated Nucleoside Analogs
Compound : N-(1-((2R,3R,4R,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-3-fluoro-4-hydroxytetrahydrofuran-2-yl)-2-oxo-1,2-dihydropyrimidin-4-yl)acetamide (CAS 159414-98-9)
- Key Differences :
- Incorporates a 3-fluoro substituent on the THF ring and a bulky bis(4-methoxyphenyl) protecting group.
- Designed for medicinal chemistry applications, likely as a prodrug or antiviral agent.
- Significance :
Triazole-Linked Fluorinated Derivatives
Compound : (2R,3R,4S,5R,6R)-2-(Acetoxymethyl)-6-(4-(((2R,3S,5R)-2-((4-((heptadecafluoroundecanamido)methyl)-1H-1,2,3-triazol-1-yl)methyl)-5-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-3-yloxy)methyl)-1H-1,2,3-triazol-1-yl)tetrahydro-2H-pyran-3,4,5-triyl triacetate (Compound 16, Molecules 2013)
- Key Differences :
- Contains a perfluorinated alkyl chain and triazole linkages for conjugation.
- Larger molecular weight (MW > 1000 Da) due to extended fluorocarbon chains.
- Significance :
Structural and Functional Group Analysis
| Feature | Target Compound | Acetamide Analog (FDB023789) | Fluorinated Nucleoside (CAS 159414-98-9) | Triazole-Linked Derivative (Compound 16) |
|---|---|---|---|---|
| Core Structure | Pyrimidine + THF | Pyrimidine + THF | Pyrimidine + THF | Pyrimidine + THF + Triazole Linkers |
| Substituents | 2,4-Dioxo, Trifluoroacetamide | 2-Oxo, Acetamide | 3-Fluoro, Bis(4-methoxyphenyl) | Perfluorinated alkyl, Triazole |
| Molecular Weight | ~400–450 Da (estimated) | ~300–350 Da | ~600–650 Da | >1000 Da |
| Key Applications | Potential antiviral/nucleoside analog | Nucleoside intermediate | Antiviral prodrug | Drug delivery, fluorophore conjugation |
Research Findings and Implications
- Metabolic Stability: The trifluoroacetamide group in the target compound likely reduces susceptibility to amidase enzymes compared to non-fluorinated analogs, as seen in studies of similar fluorinated pharmaceuticals .
- Synthetic Flexibility : The presence of reactive sites (e.g., hydroxyl groups on THF) allows for further derivatization, as demonstrated in triazole-linked compounds for targeted therapies .
Methodological Considerations for Similarity Assessment
- Molecular Fingerprints : Tools like MACCS and Morgan fingerprints can quantify structural overlap, with Tanimoto coefficients >0.7 indicating high similarity .
- Activity Cliffs: Despite structural resemblance, minor modifications (e.g., trifluoro vs. acetamide) may lead to significant differences in bioactivity, underscoring the need for experimental validation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
